Spiramycin adipate

描述

Spiramycin adipate is a macrolide antibiotic and antiparasitic compound. It is primarily used to treat various bacterial infections, including those caused by Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium . Spiramycin was discovered in 1952 as a product of Streptomyces ambofaciens and has been available in oral formulations since 1955 and parenteral formulations since 1987 .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of spiramycin adipate involves the fermentation of Streptomyces ambofaciens, followed by extraction and purification processes. The fermentation process is carried out under controlled conditions to optimize the yield of spiramycin. The extracted spiramycin is then reacted with adipic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate and purify spiramycin. The purified spiramycin is then converted to this compound by reacting it with adipic acid under controlled conditions .

化学反应分析

Types of Reactions: Spiramycin adipate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of spiramycin with altered pharmacological properties. These derivatives are often studied for their enhanced antimicrobial and antiparasitic activities .

科学研究应用

Pharmacological Properties

- Mechanism of Action : Spiramycin acts by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism involves the stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation, which effectively halts bacterial growth .

- Pharmacokinetics : The bioavailability of this compound is significantly higher when administered subcutaneously compared to oral forms. Studies indicate that the effective dose (ED50) for this compound via subcutaneous injection is 5 to 50 times lower than that of spiramycin base administered orally .

Treatment of Bacterial Infections

This compound has been used extensively in Europe and Canada for over two decades to treat various bacterial infections. Its application includes:

- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pyogenes.

- Skin Infections : Utilized in managing soft tissue infections due to its antibacterial properties.

Treatment of Parasitic Infections

Spiramycin has shown efficacy in treating infections caused by protozoa, particularly:

- Toxoplasmosis : It is employed in treating congenital toxoplasmosis, demonstrating significant effectiveness in reducing infection rates during pregnancy .

- Cryptosporidiosis : Research indicates that spiramycin can alleviate symptoms associated with cryptosporidial diarrhea, particularly in immunocompromised patients .

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for:

- Poultry : Studies have evaluated its pharmacokinetics and pharmacodynamics in chickens, revealing effective dosing strategies for treating mycoplasmosis and other bacterial infections .

Case Study 1: Efficacy Against Cryptosporidiosis

A study conducted on patients with cryptosporidial diarrhea indicated that spiramycin significantly improved symptoms compared to placebo, showcasing its potential as a treatment option for this condition .

Case Study 2: Pharmacokinetic Studies in Chickens

Research on the pharmacokinetics of this compound in chickens demonstrated an oral bioavailability of approximately 77%, which supports its use in veterinary medicine for effective treatment regimens against mycoplasmal infections .

Comparative Data Table

作用机制

Spiramycin adipate exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the acceptor site to the donor site. This inhibition leads to the dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis and bacterial growth . The primary molecular target of this compound is the 50S ribosomal subunit, and its action involves the stimulation of dissociation of peptidyl-tRNA during translocation .

相似化合物的比较

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.

Azithromycin: A macrolide antibiotic with a broader spectrum of activity and better tissue penetration.

Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties and a broader spectrum of activity.

Uniqueness of Spiramycin Adipate: this compound is unique due to its specific activity against certain parasites like Toxoplasma gondii and Cryptosporidium, which are not effectively targeted by other macrolides. Additionally, its use in treating toxoplasmosis during pregnancy sets it apart from other antibiotics .

生物活性

Spiramycin adipate is a macrolide antibiotic primarily used in veterinary medicine for the treatment of bacterial and mycoplasmal infections. Its biological activity is characterized by its pharmacokinetics, pharmacodynamics, tissue distribution, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics

Absorption and Distribution:

this compound exhibits significant absorption following both oral and parenteral administration. In studies involving rats, it was observed that spiramycin was well absorbed with high concentrations found in bone tissue (up to 50 µg/g) after oral doses . In pigs, when administered at doses of 50 or 100 mg/kg, spiramycin levels in the liver and kidney ranged from 15-320 µg/g depending on the dose .

Bioavailability:

The oral bioavailability of spiramycin has been reported to be approximately 77.18% in chickens . This level of bioavailability indicates effective absorption and systemic circulation, making it suitable for treating infections in poultry.

Tissue Residues:

In a study on chickens receiving spiramycin at 17 mg/kg/day for seven days, the highest concentrations were found in the liver, followed by muscle and skin . The computed withdrawal periods were determined to be 11 days for liver, 10 days for muscle, and 7 days for skin and fat .

Pharmacodynamics

Antimicrobial Activity:

Spiramycin exhibits potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) against Mycoplasma synoviae was determined to be as low as 0.0625 µg/mL, indicating its efficacy against mycoplasmal infections . The pharmacodynamic modeling suggests that the area under the concentration-time curve (AUC) correlates strongly with its antibacterial activity, particularly against mycoplasma .

Case Studies:

- Acute Bronchopulmonary Infections: A clinical study indicated that intravenous this compound was effective as a first-line treatment for acute bronchial and pulmonary infections in adults .

- Septicemia Treatment: In experimental models of septicemia induced by Staphylococcus aureus and Streptococcus pneumoniae, this compound administered subcutaneously showed effective survival rates significantly higher than those achieved with oral spiramycin base. The effective dose (ED50) was found to be 5 to 50 times lower when administered subcutaneously compared to oral routes .

Safety Profile

Toxicity Studies:

Long-term toxicity studies conducted on rats revealed no significant adverse effects on body weight or organ weights at lower dietary levels of this compound. However, at high doses (720 mg/kg b.w./day), increased relative weights of liver and kidney were noted, alongside hepatocytic glycogen depletion .

Gastrointestinal Effects:

Degenerative changes in the gastrointestinal tract were observed in rats treated with high doses (600 mg/kg b.w./day) over extended periods .

Summary of Findings

The following table summarizes key pharmacokinetic parameters and biological effects observed in various studies:

| Parameter | Value/Observation |

|---|---|

| Oral Bioavailability | 77.18% in chickens |

| MIC against M. synoviae | 0.0625 µg/mL |

| Tissue Concentrations (Pigs) | Liver: 15-320 µg/g; Kidney: similar levels |

| Withdrawal Periods (Chickens) | Liver: 11 days; Muscle: 10 days; Skin/Fat: 7 days |

| ED50 (Septicemia Model) | Subcutaneous route: 5-50 times lower than oral |

属性

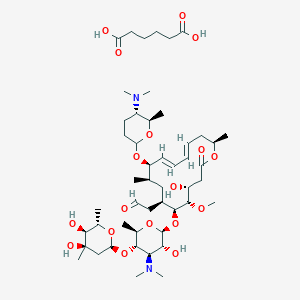

IUPAC Name |

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQDGTZICFBBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68880-55-7 | |

| Record name | Spiramycin, hexanedioate (1:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。